molecular formula C17H24O12 B1251677 6beta,7beta-Epoxy-8-epi-splendoside

6beta,7beta-Epoxy-8-epi-splendoside

Cat. No.: B1251677
M. Wt: 420.4 g/mol
InChI Key: ZHTGZWDWDCHEOX-HWCJXECGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6beta,7beta-Epoxy-8-epi-splendoside is a natural product found in Morinda citrifolia with data available.

Scientific Research Applications

Antioxidant Activity

6beta,7beta-Epoxy-8-epi-splendoside, identified in the fruits of Morinda citrifolia (Noni), has been studied for its antioxidant activity. This compound was one of several isolated in research aimed at identifying new compounds with potential health benefits. The study found that another compound, americanin A, showed potent antioxidant activity, but the specific effects of this compound were not detailed (Su et al., 2005).

Structural Analysis and Isolation

Research on Amoora rohituka, a plant known for its medicinal properties, led to the isolation of several novel compounds, including this compound. The study focused on the structural determination of these compounds using extensive NMR and MS analyses (Chowdhury et al., 2003).

Effects on Nitric Oxide Production

In a study examining ent-kaurane diterpenoids from Isodon japonicus, a compound structurally similar to this compound was analyzed. The research evaluated the effects of these compounds on the production of nitric oxide in murine macrophage cells, which is significant for understanding inflammatory responses (Hong et al., 2008).

Role in Apoptosis and Cell Death

A study on oxysterols, closely related to this compound, revealed their role in inducing apoptosis in cells, particularly in relation to atherosclerosis. The research focused on the effects of these compounds on mitochondrial membrane potential and cytochrome c release in U937 cells (Ryan et al., 2005).

Cytotoxic and Anti-inflammatory Properties

In another related study, compounds structurally similar to this compound were isolated from various plants and examined for their cytotoxic and anti-inflammatory properties. These studies contribute to understanding the potential therapeutic applications of such compounds (Wang et al., 2006).

Properties

Molecular Formula

C17H24O12

Molecular Weight

420.4 g/mol

IUPAC Name

methyl (1S,2S,4S,5S,6S,7S)-5-hydroxy-5-(hydroxymethyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,8-dioxatricyclo[4.4.0.02,4]dec-9-ene-10-carboxylate

InChI

InChI=1S/C17H24O12/c1-25-14(23)5-3-26-15(8-7(5)12-13(28-12)17(8,24)4-19)29-16-11(22)10(21)9(20)6(2-18)27-16/h3,6-13,15-16,18-22,24H,2,4H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13+,15+,16+,17-/m1/s1

InChI Key

ZHTGZWDWDCHEOX-HWCJXECGSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H]3[C@@H]([C@]2(CO)O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1C3C(C2(CO)O)O3)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

6beta,7beta-epoxy-8-epi-splendoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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